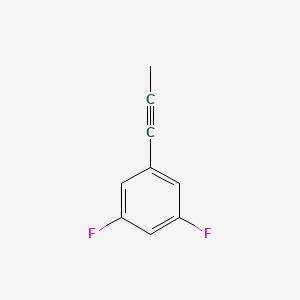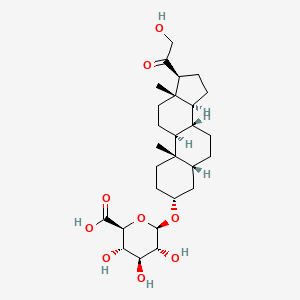
Erythrinin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Erythrinin G is characterized by a molecular weight of 354.35 g/mol . The chemical name of Erythrinin G is (3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one .Physical And Chemical Properties Analysis
Erythrinin G is a powder in physical form . It has a molecular weight of 354.35 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Pharmacology
Erythrinin G: has been identified in various studies for its potential pharmacological activities. It is part of the Erythrina genus, which is known for its traditional use in reducing blood glucose, fever, and edema . The pharmacological activity of Erythrinin G and related compounds includes antibacterial and anticancer activities, which have been supported by both in vitro and in vivo studies .
Neurodegenerative Diseases
In the field of neurodegenerative diseases, Erythrinin G and its related alkaloids have shown promise. The selective inhibition exhibited by erythrinan alkaloids against MAO-B suggests a potential impact on the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, presenting these compounds as promising leads for managing such conditions .
Antiviral Research
Erythrinin G has been evaluated for its antiviral activities, particularly against the tobacco mosaic virus (TMV). A study isolated a new Erythrina alkaloid glycoside along with Erythrinin G from the seeds of Erythrina crista-galli, which were then tested for their inhibitory activity against TMV using the leaf-disc method . This suggests a potential application of Erythrinin G in antiviral research.
Traditional Medicine
In traditional medicine, Erythrinin G, as part of the Erythrina genus, has been used for various treatments. The bark of the plant, which contains Erythrinin G, is used for treating bacterial and fungal infections, tuberculosis, malaria, HIV/AIDS, diarrhea, cancer, meningitis, inflammatory diseases, urinary tract infections, wounds, diabetes mellitus, and skin and soft tissue injuries .
Clinical Trials
While the specific clinical trials for Erythrinin G are not extensively reported, the Erythrina genus plants have been part of ethnopharmacological studies focusing on pharmacology activity, toxicity, and clinical trials. These studies aim to explore the potential of these plants as sources for new therapeutic agents .
Biochemistry
In biochemistry, Erythrinin G’s role has been explored through the study of its synthesis pathways. The Erythrina genus, which includes Erythrinin G, has been found to exhibit curare-like neuromuscular blocking activities due to the presence of alkaloids . This biochemical activity is crucial for understanding the molecular basis of its pharmacological effects.
Molecular Biology
Molecular biology applications of Erythrinin G include molecular docking studies to identify compounds with activity against enzymes like COX-1 and COX-2. Such studies help in understanding the analgesic potential of phytochemicals derived from the Erythrina genus .
Ethnopharmacology
In ethnopharmacology, Erythrinin G is part of the broader study of the Erythrina genus, which has been documented for its traditional uses and pharmacological potential. The traditional medicinal uses combined with modern scientific research underscore the pharmacological potential of Erythrinin G, making it a significant candidate for drug development .
Mecanismo De Acción
Erythrina alkaloids have been found to exhibit a variety of biological activities. For instance, they have been reported to have curare-like neuromuscular blocking activities Curare is a drug that blocks the transmission of nerve impulses to the muscles, causing paralysis
One study on erythraline, another erythrina alkaloid, found that after an intravenous dose of 1mg/kg in rats, the elimination half-life was 442 minutes, the total clearance was 421 ml/min/kg, and the volume of distribution was 2085 ml/kg .
Propiedades
IUPAC Name |
3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFEMFAVPWVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


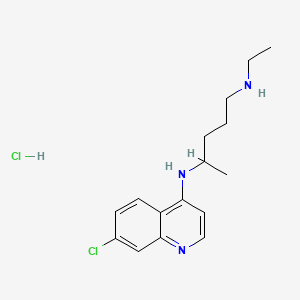
![1,6,7,8-Indolizinetetrol, 6-ethenyloctahydro-, [1S-(1alpha,6alpha,7alpha,8ba,8aba)]- (9CI)](/img/no-structure.png)

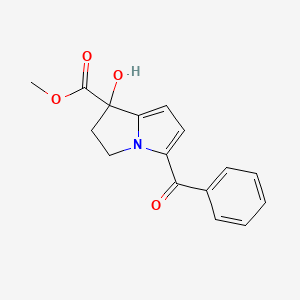
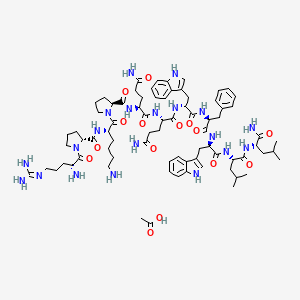
![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)
